3,4-dimethoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide
描述
This compound features a pyrazolo[3,4-d]pyrimidine core substituted with a phenyl group at position 1 and a 3-methylpyrazole moiety at position 2. The benzamide group at the pyrazole’s 5-position includes 3,4-dimethoxy substituents, which may enhance solubility and modulate target binding.
属性
IUPAC Name |
3,4-dimethoxy-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N7O3/c1-15-11-21(28-24(32)16-9-10-19(33-2)20(12-16)34-3)31(29-15)23-18-13-27-30(22(18)25-14-26-23)17-7-5-4-6-8-17/h4-14H,1-3H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVJCTBSLHDOEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Mode of Action
Based on its structural similarity to other compounds, it might interact with its targets by forming hydrogen bonds or hydrophobic interactions.
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. Without specific target information, it’s challenging to predict the exact pathways it might influence.
Pharmacokinetics
Factors such as its molecular weight, polarity, and solubility can influence its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s targets and the biochemical pathways it affects.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit the compound’s interaction with its targets.
生物活性
3,4-Dimethoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide is a complex organic compound notable for its potential biological activities, particularly as a protein kinase inhibitor. This compound features a benzamide structure with methoxy and pyrazolo-pyrimidine moieties, which are crucial for its pharmacological properties. Understanding its biological activity is essential for exploring its therapeutic potential in treating various diseases, especially cancer.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 455.5 g/mol. The structure includes multiple functional groups that contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H21N7O3 |
| Molecular Weight | 455.5 g/mol |
| CAS Number | 1005999-73-4 |
Protein Kinase Inhibition
Research has indicated that compounds similar to 3,4-dimethoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide exhibit significant protein kinase inhibitory activities. This is particularly relevant in cancer treatment as dysregulated protein kinase activity is a hallmark of many cancers. The unique arrangement of the pyrazolo and pyrimidine rings in this compound may enhance selectivity and potency against specific kinase targets, which is critical for developing targeted therapies .
Case Studies and Research Findings
Recent studies have explored the anti-proliferative effects of pyrazolo[3,4-d]pyrimidine derivatives, including the compound :
- Epidermal Growth Factor Receptor (EGFR) Inhibition : A related study synthesized new derivatives that acted as EGFR inhibitors. These compounds demonstrated potent anti-proliferative activities against cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer). For instance, one derivative showed an IC50 value of 0.016 µM against wild-type EGFR .
- Cell Cycle Arrest and Apoptosis Induction : Another study revealed that certain derivatives could induce apoptosis and arrest the cell cycle at the S and G2/M phases in cancer cells. This was evidenced by an increase in the BAX/Bcl-2 ratio, indicating a shift towards pro-apoptotic signaling pathways .
The mechanism by which 3,4-dimethoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide exerts its effects likely involves:
- Binding Affinity : Interaction studies suggest that the compound binds selectively to target protein kinases, inhibiting their activity and thereby disrupting downstream signaling pathways involved in cell proliferation .
- Molecular Docking Studies : Molecular docking analyses have been performed to predict how this compound interacts with various kinases at the molecular level, providing insights into its selectivity and potential efficacy .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique biological activity of 3,4-dimethoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Methyl-N-(2-methylphenyl)-pyrazolo[3,4-d]pyrimidin | Contains pyrazolo[3,4-d]pyrimidine | Protein kinase inhibition |
| N-(2-fluorophenyl)-N'-methylpyrazole | Fluorinated phenyl group | Anticancer properties |
| 2-Methoxy-N-(phenyl)-pyrazole | Methoxy-substituted phenyl | Antimicrobial activity |
These compounds exhibit varying degrees of biological activity but share core structural motifs that contribute to their pharmacological properties.
相似化合物的比较
Structural Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations :
- Substituent Effects: The target compound’s 3,4-dimethoxybenzamide group may improve hydrophilicity compared to 4-ethoxy () or 2-methoxy () analogs.
- Biological Relevance : Sulfonamide derivatives (e.g., ) exhibit selective inhibitory activity (IC50 values reported), suggesting that the benzamide group in the target compound may similarly target enzyme active sites .
Key Observations :
- The Vilsmeier–Haack reagent is widely used for formylation in pyrazolopyrimidine synthesis (e.g., ), suggesting a plausible route for introducing the benzamide group in the target compound .
- Sulfonamide derivatives () require additional steps for sulfonic acid coupling, which may reduce yields compared to benzamide analogs .
Physicochemical and Pharmacological Properties
Table 3: Comparative Data
Structural Analysis and Crystallography
- The SHELX software suite () is frequently employed for refining pyrazolopyrimidine crystal structures, enabling precise determination of bond lengths and angles .
- For example, and compounds likely adopt planar conformations due to π-stacking interactions in the pyrazolopyrimidine core, as seen in related structures .
准备方法
Core Pyrazolo[3,4-d]Pyrimidine Synthesis
The pyrazolo[3,4-d]pyrimidine nucleus is synthesized from ethyl (ethoxymethylene)cyanoacetate (1) , which undergoes cyclocondensation with phenylhydrazine to yield ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (2) . Subsequent cyclization with formamide at elevated temperatures (180–200°C) produces the pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative (3) . Chlorination of 3 using phosphorus oxychloride (POCl₃) yields 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (4) , a critical intermediate for further functionalization.
Table 1: Key Intermediates for Pyrazolo[3,4-d]Pyrimidine Core
The introduction of the 3,4-dimethoxybenzamide group occurs via a two-step process: (i) nucleophilic substitution at the C4 position of the pyrazolo[3,4-d]pyrimidine core and (ii) amide bond formation with 3,4-dimethoxybenzoic acid.
Amination of 4-Chloro Intermediate
Intermediate 4 reacts with 3-methyl-5-amino-1H-pyrazole (5) in the presence of a base (e.g., triethylamine) to afford 1-(3-methyl-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (6) . This step typically employs polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 h.
Table 2: Amination Reaction Parameters
Amide Coupling with 3,4-Dimethoxybenzoic Acid
The primary amine (6) undergoes acylative coupling with 3,4-dimethoxybenzoic acid (7) using carbodiimide-based coupling agents (e.g., EDC·HCl) and catalytic DMAP in dichloromethane (DCM). This step proceeds at room temperature for 6–8 h, yielding the final benzamide product.
Table 3: Amidation Reaction Optimization
| Reagent | Role | Concentration |
|---|---|---|
| EDC·HCl | Coupling agent | 1.2 equiv |
| DMAP | Catalyst | 0.1 equiv |
| 3,4-Dimethoxybenzoic acid | Acyl donor | 1.5 equiv |
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Structural validation relies on spectroscopic methods:
-
1H NMR (400 MHz, DMSO-d6): Aromatic protons of the pyrazolo[3,4-d]pyrimidine core appear as singlet signals at δ 8.23 ppm, while methoxy groups resonate as singlets at δ 3.85–3.90 ppm.
-
MS (ESI) : Molecular ion peak observed at m/z 455.5 [M+H]⁺, consistent with the molecular formula C₂₄H₂₁N₇O₃.
Challenges and Optimization Strategies
Regioselectivity in Pyrazole Substitution
Competing substitution at N1 vs. C3 positions of the pyrazole ring necessitates careful control of reaction stoichiometry and temperature. Excess amine (5) and prolonged heating favor the desired N1-functionalized product.
Amidation Efficiency
Low yields in amide coupling (50–60% initially) are improved by using DMAP to activate the carboxylate intermediate, boosting yields to 80–85%.
Scalability and Industrial Relevance
Gram-scale synthesis has been demonstrated under optimized conditions, with total yields of 40–45% from intermediate 4 . Key considerations for industrial adaptation include:
常见问题
Q. What are the common synthetic routes for preparing pyrazolo[3,4-d]pyrimidine derivatives like this compound?
Methodological Answer: The synthesis typically involves multi-step processes:
Core Formation : Cyclization of precursors (e.g., substituted hydrazines and amines) to construct the pyrazolo[3,4-d]pyrimidine core .
Functionalization : Subsequent substitution reactions to introduce aromatic or methoxy groups. For example, coupling 3,4-dimethoxybenzamide with intermediates via amide bond formation under reflux in ethanol or DMF .
Optimization : Reaction conditions (e.g., temperature, solvent choice like DMSO or acetonitrile, and catalysts like triethylamine) are critical for yield and purity .
Q. How is structural characterization performed for this compound?
Methodological Answer: Characterization relies on:
- NMR Spectroscopy : H and C NMR confirm substituent positions and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm) .
Example : For a related compound, H NMR in DMSO-d6 showed distinct peaks at δ 4.26 (d, 4H) for methoxy groups and δ 6.74–6.87 (d, 1H) for aromatic protons .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate side reactions during synthesis?
Methodological Answer: Common challenges include competing substitutions or oxidation/reduction byproducts . Strategies include:
- Temperature Control : Lower temperatures (0–25°C) reduce undesired oxidation .
- Catalyst Screening : Use of DMAP or HOBt improves amidation efficiency .
- Inert Atmosphere : Nitrogen/argon prevents oxidation of sensitive intermediates .
Case Study : Substituting DMF with acetonitrile reduced side-product formation by 20% in a related pyrazolo[3,4-d]pyrimidine synthesis .
Q. How to resolve discrepancies in reported bioactivity data for structural analogs?
Methodological Answer: Contradictions often arise from:
- Receptor Binding Assays : Variations in cell lines (e.g., HEK293 vs. CHO) affect IC values .
- Physicochemical Properties : Lipophilicity (logP) differences due to substituents (e.g., trifluoromethyl vs. methoxy) alter membrane permeability .
Q. Data Analysis Framework :
| Factor | Impact on Bioactivity | Example |
|---|---|---|
| LogP | Higher lipophilicity enhances cellular uptake | 3,4-Dimethoxy analog: LogP = 2.1 vs. Trifluoromethyl analog: LogP = 3.5 |
| Solubility | Poor aqueous solubility limits in vivo efficacy | Dimethoxy derivatives show 2× higher solubility than chloro-substituted analogs |
Q. What computational methods are effective in designing analogs with improved kinase inhibition?
Methodological Answer:
- Molecular Docking : Predict binding affinity to kinase ATP-binding pockets (e.g., using AutoDock Vina) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with IC values .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
Example : A trifluoromethyl-substituted analog showed 10× higher binding affinity than the methoxy variant in silico, validated by enzymatic assays .
Q. How to address low reproducibility in biological assays for this compound class?
Methodological Answer:
- Standardized Protocols : Use fixed cell passage numbers and serum-free media to minimize variability .
- Positive Controls : Include known kinase inhibitors (e.g., Staurosporine) to validate assay conditions .
- Batch Testing : Synthesize and test multiple compound batches to confirm consistency .
Table : Common Pitfalls and Solutions
| Pitfall | Solution |
|---|---|
| Variable cell viability | Pre-treat cells with uniform seeding density |
| Degradation during storage | Store at -80°C under nitrogen |
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